1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one is a heterocyclic compound that combines a triazine ring with a piperidinone moiety. This compound is notable for its potential applications in medicinal chemistry and materials science, primarily due to the stability and versatility of the triazine structure. The compound's unique molecular architecture makes it a candidate for further research, particularly in the development of pharmaceuticals and advanced materials.
The compound is classified under the category of triazine derivatives, which are known for their diverse biological activities. Its chemical identification includes:
The synthesis of 1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one typically involves a multi-step process that integrates various organic synthesis techniques. One common method includes:
This method allows for the efficient formation of the desired compound while minimizing by-products.
The molecular structure of 1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one can be described as follows:
Property | Description |
---|---|
Molecular Formula | C22H22N4O |
Molecular Weight | 358.4 g/mol |
Structure Type | Heterocyclic compound with triazine and piperidinone moieties |
Canonical SMILES | CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(=O)CC3)C4=CC=C(C=C4)C |
This structure reveals the presence of multiple aromatic rings and nitrogen atoms that contribute to its chemical properties.
The reactivity of 1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one is influenced by its functional groups. Notable reactions include:
These reactions are critical for its potential applications in medicinal chemistry.
The mechanism of action of 1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one involves its interaction with specific biological targets. The triazine ring can form stable complexes with metal ions and participate in hydrogen bonding and π-π interactions with biological molecules. These interactions may modulate enzyme activity or receptor function, leading to potential therapeutic effects such as antimicrobial or anticancer activity.
These properties are essential for determining the appropriate conditions for storage and application in scientific research.
1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one has several potential applications:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3